molecular formula C19H17FN4S B11575552 3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11575552
M. Wt: 352.4 g/mol
InChI Key: XRDLJFLYRPFKBY-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzohydrazide with 3-fluorobenzoyl chloride to form the corresponding hydrazide. This intermediate is then treated with thiosemicarbazide and cyclized under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in various biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
  • 4-(3-(4-Tert-butylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-yl)phenyl methyl ether

Uniqueness

Compared to similar compounds, 3-(4-Tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique properties due to the presence of both tert-butyl and fluorophenyl groups. These substituents enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C19H17FN4S

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4S/c1-19(2,3)14-9-7-12(8-10-14)16-21-22-18-24(16)23-17(25-18)13-5-4-6-15(20)11-13/h4-11H,1-3H3

InChI Key

XRDLJFLYRPFKBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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